Polmacoxib
Overview
Description
Polmacoxib, also known as CG100649, is a first-in-class, orally active nonsteroidal anti-inflammatory agent (NSAID). It is a dual inhibitor of COX-2 and carbonic anhydrase . It was developed as CG100649 and approved for use in South Korea in February 2015 . It is used to treat osteoarthritis .
Synthesis Analysis
The method for preparing polmacoxib includes a step of reacting a sufinate compound represented by a chemical formula with hydroxylamine-O-sulfonic acid (HOSA) to obtain polmacoxib .Molecular Structure Analysis
Polmacoxib is a synthetic organic compound . Its molecular formula is C18H16FNO4S and its molecular weight is 361.4 g/mol .Chemical Reactions Analysis
Polmacoxib concentrations in whole blood were adequately described by the 2-compartment model, with mixed zero- and first-order absorption kinetics .Scientific Research Applications
Colon Perforation in Cancer Therapy
One study presented a case of colon perforation in a metastatic breast cancer patient after using polmacoxib, emphasizing the rarity of intestinal tract perforation caused by selective COX-2 inhibitors like polmacoxib (In-Gyu Song et al., 2020). This case suggests a need for caution and further investigation into the gastrointestinal safety of polmacoxib, especially in patients with cancer.
Osteoarthritis Treatment Efficacy and Safety
A randomized, multicenter, Phase III trial assessed polmacoxib's efficacy and safety compared with celecoxib and placebo in osteoarthritis patients. The study found polmacoxib to be superior to placebo and noninferior to celecoxib in pain relief, with a relatively good tolerance profile for long-term use (Myungchul Lee et al., 2017). These results support polmacoxib as a viable option for osteoarthritis pain management with reduced gastrointestinal side effects.
Inhibition of Carbonic Anhydrases
Research into polmacoxib's inhibition of carbonic anhydrases (CAs) provides structural insights into its dual inhibitory action. Polmacoxib not only targets COX-2 but also potently inhibits CA I and II, which are expressed in the GI tract and kidneys, potentially contributing to the side effects seen with selective COX-2 inhibitors. This study, by solving the crystal structures of CA I and II in complex with polmacoxib, offers a basis for assessing its clinical efficacy and side effect profile (Hyun Tae Kim, Hyunju Cha, K. Hwang, 2016).
Safety And Hazards
The safety data sheet of Polmacoxib provides information on hazards identification, first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, and ecological information .
Future Directions
As research continues to unveil the full potential of Polmacoxib, the future looks promising for patients in need of effective pain management solutions. With its unique combination of potency, versatility, and safety profile, this medication stands poised to make a significant impact on the field of healthcare .
properties
IUPAC Name |
4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPAFMIFNSIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029389 | |
Record name | Polmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Polmacoxib | |
CAS RN |
301692-76-2 | |
Record name | Polmacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301692-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polmacoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polmacoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POLMACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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